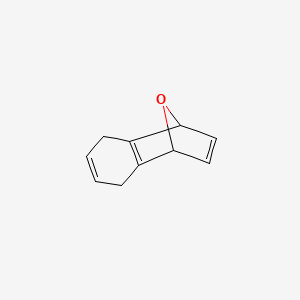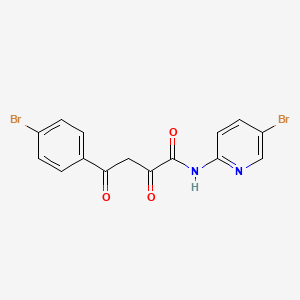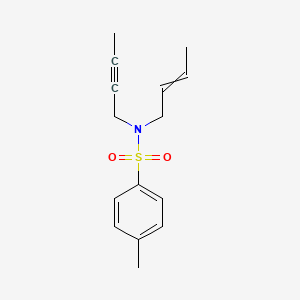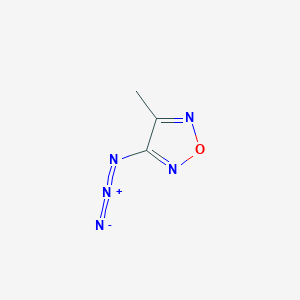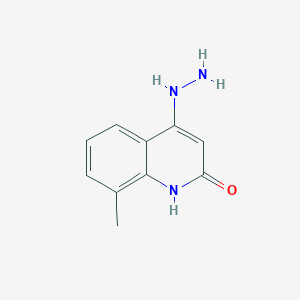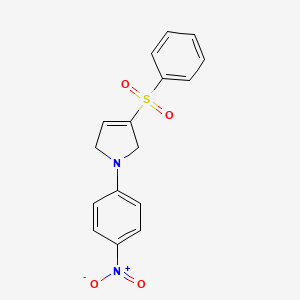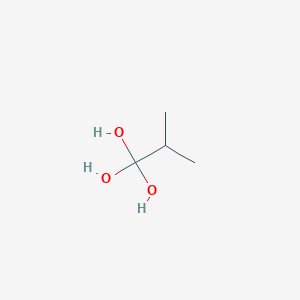
2-Methylpropane-1,1,1-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylpropane-1,1,1-triol, also known as 2-Methyl-1,2,3-propanetriol, is an organic compound with the molecular formula C4H10O3. It is a type of triol, meaning it contains three hydroxyl (-OH) groups. This compound is a derivative of propane, where one of the hydrogen atoms is replaced by a methyl group, and three hydrogen atoms are replaced by hydroxyl groups. It is a colorless, viscous liquid that is soluble in water and has various applications in scientific research and industry .
准备方法
Synthetic Routes and Reaction Conditions
2-Methylpropane-1,1,1-triol can be synthesized through several methods. One common method involves the reaction of 2-methylpropene with formaldehyde and hydrogen peroxide in the presence of a catalyst. The reaction proceeds as follows:
[ \text{2-Methylpropene} + \text{Formaldehyde} + \text{Hydrogen Peroxide} \rightarrow \text{this compound} ]
The reaction is typically carried out under mild conditions, with temperatures ranging from 20°C to 40°C and a pH of around 7 .
Industrial Production Methods
In industrial settings, this compound is produced through a similar process but on a larger scale. The reaction is conducted in large reactors with continuous monitoring of temperature, pressure, and pH to ensure optimal yield and purity. The product is then purified through distillation and crystallization to remove any impurities .
化学反应分析
Types of Reactions
2-Methylpropane-1,1,1-triol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: When oxidized, it can form aldehydes or carboxylic acids, depending on the reaction conditions.
Reduction: It can be reduced to form simpler alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions
Major Products Formed
Oxidation: Can yield 2-methylpropane-1,1-dial or 2-methylpropanoic acid.
Reduction: Can yield 2-methylpropan-1-ol.
Substitution: Can yield compounds like 2-methylpropane-1,1,1-trichloride
科学研究应用
2-Methylpropane-1,1,1-triol has a wide range of applications in scientific research and industry:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceuticals.
作用机制
The mechanism of action of 2-Methylpropane-1,1,1-triol involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, participating in metabolic reactions. Its hydroxyl groups can form hydrogen bonds with other molecules, influencing the structure and function of proteins and other biomolecules .
相似化合物的比较
Similar Compounds
Glycerol (1,2,3-Propanetriol): Similar in structure but lacks the methyl group.
1,2,3-Butanetriol: Contains an additional carbon atom in the backbone.
2-Methyl-1,3-propanediol: Contains only two hydroxyl groups
Uniqueness
2-Methylpropane-1,1,1-triol is unique due to the presence of the methyl group, which influences its chemical reactivity and physical properties. This structural difference makes it more hydrophobic compared to glycerol and affects its solubility and interaction with other molecules .
属性
CAS 编号 |
188605-43-8 |
|---|---|
分子式 |
C4H10O3 |
分子量 |
106.12 g/mol |
IUPAC 名称 |
2-methylpropane-1,1,1-triol |
InChI |
InChI=1S/C4H10O3/c1-3(2)4(5,6)7/h3,5-7H,1-2H3 |
InChI 键 |
SZJXEIBPJWMWQR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Propanone, 1-[2-hydroxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-](/img/structure/B14257195.png)

![2-[(Benzenesulfonyl)methyl]-2H-1,3-benzodioxole](/img/structure/B14257202.png)
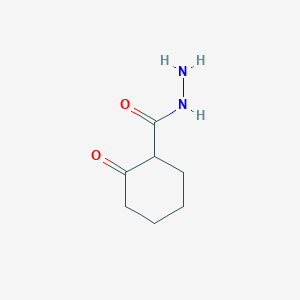

![[3-(4-Methoxyphenyl)propyl]hydrazine](/img/structure/B14257236.png)

